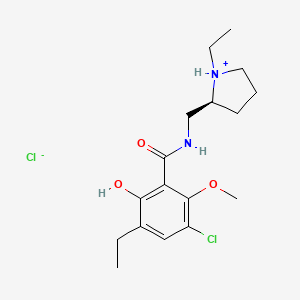

Eticlopride hydrochloride

Vue d'ensemble

Description

Le chlorhydrate d'éticlopride est un antagoniste sélectif de la dopamine qui agit principalement sur le récepteur D2 de la dopamine. Il est largement utilisé dans la recherche pharmacologique en raison de sa grande spécificité et de sa puissance. Le composé est connu pour sa capacité à inhiber les activités liées à la dopamine, ce qui en fait un outil précieux pour l'étude des troubles neurologiques et psychiatriques .

Méthodes De Préparation

Voies Synthétiques et Conditions de Réaction : La synthèse du chlorhydrate d'éticlopride implique plusieurs étapes clés:

Matière Première : La synthèse commence par le 3-chloro-5-éthyl-2-hydroxy-6-méthoxybenzamide.

Formation de l'Intermédiaire : L'intermédiaire est formé en faisant réagir la matière première avec le chlorure de 1-éthyl-2-pyrrolidinylméthyle en conditions basiques.

Méthodes de Production Industrielle : La production industrielle du chlorhydrate d'éticlopride suit des voies synthétiques similaires, mais à plus grande échelle. Le processus implique l'optimisation des conditions de réaction pour garantir un rendement élevé et une pureté élevée. L'utilisation de techniques de purification avancées, telles que la recristallisation et la chromatographie, est essentielle pour obtenir la qualité souhaitée .

Analyse Des Réactions Chimiques

Types de Réactions : Le chlorhydrate d'éticlopride subit diverses réactions chimiques, notamment:

Oxydation : Le composé peut être oxydé sous certaines conditions pour former les produits oxydés correspondants.

Réduction : Les réactions de réduction peuvent convertir le chlorhydrate d'éticlopride en ses formes réduites.

Substitution : Le composé peut subir des réactions de substitution, où les groupes fonctionnels sont remplacés par d'autres groupes.

Réactifs et Conditions Courants:

Oxydation : Les oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium et le borohydrure de sodium sont utilisés.

Substitution : Des réactifs tels que les halogènes et les nucléophiles sont utilisés dans les réactions de substitution.

Principaux Produits Formés : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés hydroxylés, tandis que la réduction peut produire des composés déchlorés .

4. Applications de la Recherche Scientifique

Le chlorhydrate d'éticlopride a un large éventail d'applications de recherche scientifique:

Chimie : Il est utilisé comme composé de référence en chimie analytique pour étudier les interactions avec les récepteurs de la dopamine.

Biologie : Le composé est utilisé dans des études neurobiologiques pour étudier les voies liées à la dopamine et leurs effets sur le comportement.

Médecine : Le chlorhydrate d'éticlopride est utilisé dans la recherche préclinique pour explorer des traitements potentiels pour les troubles psychiatriques et neurologiques, tels que la schizophrénie et la maladie de Parkinson.

5. Mécanisme d'Action

Le chlorhydrate d'éticlopride exerce ses effets en se liant sélectivement et en inhibant le récepteur D2 de la dopamine. Cette inhibition empêche la dopamine d'activer le récepteur, modulant ainsi les voies de signalisation liées à la dopamine. La forte affinité du composé pour le récepteur D2 en fait un outil efficace pour étudier le rôle de la dopamine dans divers processus physiologiques et pathologiques .

Composés Similaires:

Halopéridol : Un autre antagoniste de la dopamine avec un spectre d'activité plus large.

Pimozide : Un antagoniste sélectif du récepteur D2 avec des applications similaires dans la recherche.

Raclopride : Un composé avec une forte affinité pour les récepteurs D2, souvent utilisé dans les études d'imagerie.

Unicité du Chlorhydrate d'Éticlopride : Le chlorhydrate d'éticlopride se distingue par sa grande sélectivité et sa puissance pour le récepteur D2 de la dopamine. Cette spécificité en fait un choix privilégié pour la recherche axée sur les mécanismes liés à la dopamine sans effets hors cible importants .

Applications De Recherche Scientifique

Eticlopride hydrochloride has a wide range of scientific research applications:

Chemistry: It is used as a reference compound in analytical chemistry for studying dopamine receptor interactions.

Biology: The compound is employed in neurobiological studies to investigate dopamine-related pathways and their effects on behavior.

Medicine: this compound is utilized in preclinical research to explore potential treatments for psychiatric and neurological disorders, such as schizophrenia and Parkinson’s disease.

Industry: The compound is used in the development of new pharmacological agents targeting dopamine receptors.

Mécanisme D'action

Eticlopride hydrochloride exerts its effects by selectively binding to and inhibiting the D2 dopamine receptor. This inhibition prevents dopamine from activating the receptor, thereby modulating dopamine-related signaling pathways. The compound’s high affinity for the D2 receptor makes it an effective tool for studying dopamine’s role in various physiological and pathological processes .

Comparaison Avec Des Composés Similaires

Haloperidol: Another dopamine antagonist with a broader spectrum of activity.

Pimozide: A selective D2 receptor antagonist with similar applications in research.

Raclopride: A compound with high affinity for D2 receptors, often used in imaging studies.

Uniqueness of Eticlopride Hydrochloride: this compound stands out due to its high selectivity and potency for the D2 dopamine receptor. This specificity makes it a preferred choice for research focused on dopamine-related mechanisms without significant off-target effects .

Propriétés

Numéro CAS |

97612-24-3 |

|---|---|

Formule moléculaire |

C17H26Cl2N2O3 |

Poids moléculaire |

377.3 g/mol |

Nom IUPAC |

5-chloro-3-ethyl-N-[(1-ethylpyrrolidin-2-yl)methyl]-2-hydroxy-6-methoxybenzamide;hydrochloride |

InChI |

InChI=1S/C17H25ClN2O3.ClH/c1-4-11-9-13(18)16(23-3)14(15(11)21)17(22)19-10-12-7-6-8-20(12)5-2;/h9,12,21H,4-8,10H2,1-3H3,(H,19,22);1H |

Clé InChI |

HFJFXXDHVWLIKX-UHFFFAOYSA-N |

SMILES |

CCC1=CC(=C(C(=C1O)C(=O)NCC2CCC[NH+]2CC)OC)Cl.[Cl-] |

SMILES isomérique |

CCC1=CC(=C(C(=C1O)C(=O)NC[C@@H]2CCCN2CC)OC)Cl.Cl |

SMILES canonique |

CCC1=CC(=C(C(=C1O)C(=O)NCC2CCCN2CC)OC)Cl.Cl |

Solubilité |

>56.6 [ug/mL] (The mean of the results at pH 7.4) |

Synonymes |

5-chloro-3-ethyl-N-((1-ethyl-2-pyrrolidinyl)methyl)-6-methoxysalicylamide A 38503 eticlopride FLB 131 FLB-131 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

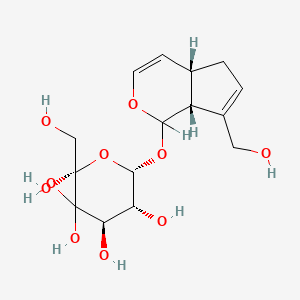

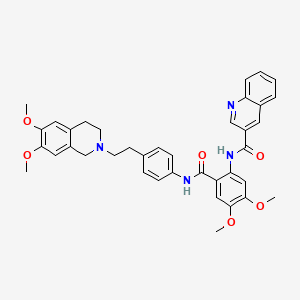

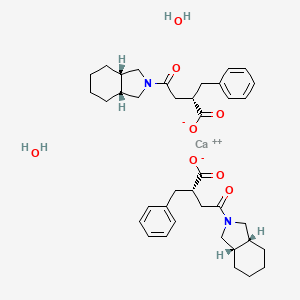

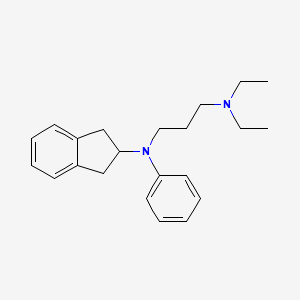

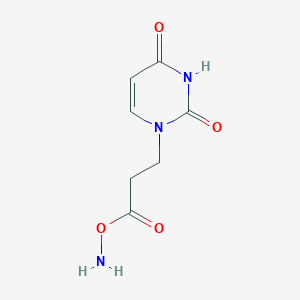

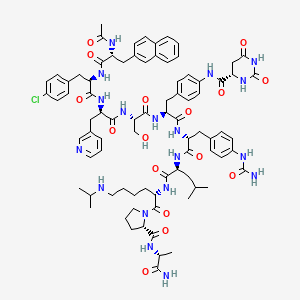

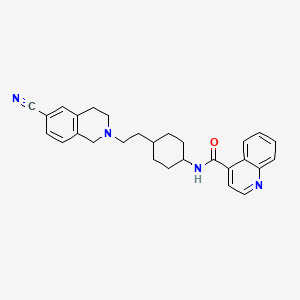

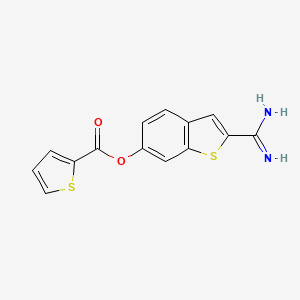

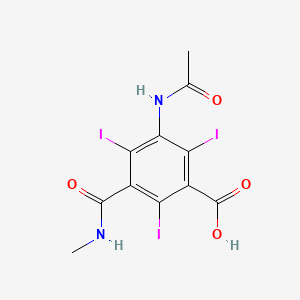

Feasible Synthetic Routes

Q1: What is the mechanism of action of eticlopride hydrochloride, and how does its interaction with dopamine D2 receptors affect inflammatory responses, particularly in the context of chronic obstructive pulmonary disease (COPD)?

A: this compound acts as a dopamine D2 receptor antagonist, meaning it binds to these receptors and blocks the binding of dopamine. [, , ] In the context of COPD, research suggests that electroacupuncture (EA) at a specific acupoint (ST36) can alleviate inflammation, and this effect is mediated through the dopamine D2 receptor pathway. [] When this compound was administered prior to EA treatment in a mouse model of COPD, it inhibited the anti-inflammatory effects of EA. [] This suggests that blocking D2 receptors interferes with the downstream signaling cascade initiated by EA, ultimately hindering the reduction of inflammatory cells and cytokines like TNF-α, IL-8, and IL-1β. []

Q2: Studies often utilize both D1 and D2 receptor antagonists to investigate the role of dopamine in various physiological processes. Can you elaborate on the observed differences in the effects of systemic D1 and D2 receptor antagonists on cognitive function in primates, as highlighted in the research?

A: Research in non-human primates has shown that systemic administration of D1 and D2 receptor antagonists can differentially impact cognitive function. [] While both D1 and D2 antagonists, at their maximum tolerated doses, increased reach response times and decreased motivation in monkeys, they affected different cognitive domains. [] Specifically, the D2 antagonist, this compound, impaired performance in a reversal learning task, suggesting a role of D2 receptors in cognitive flexibility. [] Interestingly, neither D1 nor D2 antagonists consistently affected object and spatial working memory, indicating these functions may be less susceptible to systemic blockade of these receptors. [] These findings highlight the distinct roles of D1 and D2 receptor pathways in modulating specific cognitive processes.

Q3: How does this compound contribute to our understanding of the role of dopamine in stroke recovery, specifically concerning its influence on GABAergic neurotransmission?

A: this compound has been instrumental in unraveling the intricate relationship between dopamine signaling, GABAergic neurotransmission, and stroke recovery. [] In a mouse model of stroke, treatment with a D2 receptor agonist, not this compound, led to improved functional recovery. [] Interestingly, this improvement was accompanied by a reduction in the levels of glutamate decarboxylase 67 (GAD67), an enzyme critical for GABA synthesis, in both the damaged and contralateral hemispheres of the brain. [] This suggests that D2 receptor activation, and conversely, potential D2 receptor antagonism by this compound, could modulate GABAergic signaling after stroke, potentially influencing neuronal excitability and plasticity during the recovery process. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.